molecular formula C14H12F3N7O B277664 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine

Numéro de catalogue B277664
Poids moléculaire: 351.29 g/mol
Clé InChI: HFEYPZNGEMLDOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mécanisme D'action

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to inhibit the activity of dihydrofolate reductase (DHFR), which is an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine can prevent the synthesis of DNA and RNA, which are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. In cancer cells, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to induce apoptosis, which is a process of programmed cell death. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its high potency and selectivity. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine in lab experiments is its high cost, which can limit its use in large-scale studies.

Orientations Futures

There are several future directions for 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine research. One direction is to explore its potential use in combination with other chemotherapeutic agents to improve its efficacy. Another direction is to study its potential use in treating other types of cancer and neurodegenerative diseases. Additionally, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine can be used as a tool to identify new drug targets, which can lead to the development of new and more effective drugs.

Méthodes De Synthèse

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine can be synthesized through a multi-step process involving various chemical reactions. The synthesis of 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine involves the preparation of 4-(trifluoromethyl)-2-pyrimidinamine, which is then reacted with 4-methoxyphenylhydrazine to form the intermediate compound. The intermediate compound is then reacted with sodium nitrite and hydrochloric acid to form 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine.

Applications De Recherche Scientifique

5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential use in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. In neuroscience, 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine has also been studied for its potential use as a drug discovery tool, as it can be used to identify new drug targets.

Propriétés

Formule moléculaire

C14H12F3N7O

Poids moléculaire

351.29 g/mol

Nom IUPAC

5-[1-(4-methoxyphenyl)tetrazol-5-yl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H12F3N7O/c1-18-13-19-7-10(11(20-13)14(15,16)17)12-21-22-23-24(12)8-3-5-9(25-2)6-4-8/h3-7H,1-2H3,(H,18,19,20)

Clé InChI

HFEYPZNGEMLDOG-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC

SMILES canonique

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.